2-[2-(2-Benzylaminoethoxy)ethoxy]ethanol
Overview
Description
2-[2-(2-Benzylaminoethoxy)ethoxy]ethanol is a chemical compound with the molecular formula C13H21NO3 and a molecular weight of 239.31 g/mol
Preparation Methods
The preparation of 2-[2-(2-Benzylaminoethoxy)ethoxy]ethanol involves several steps. One method includes the reaction of triethylene glycol monobenzyl ether with p-toluenesulfonyl chloride to generate 2-[2-(benzyl ethoxy)ethoxy]ethyl-4-methylbenzenesulfonate. This intermediate is then reacted with sodium azide to produce 2-[2-(azidoethoxy)ethoxy]ethyl-4-methylbenzenesulfonate. Finally, catalytic hydrogenation reduction is carried out under the action of a catalyst to obtain 2-[2-(2-aminoethoxy)ethoxy]ethanol . This method is suitable for industrial production due to its simplicity, ease of purification, and minimal waste generation.
Chemical Reactions Analysis
2-[2-(2-Benzylaminoethoxy)ethoxy]ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include p-toluenesulfonyl chloride, sodium azide, and hydrogenation catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with p-toluenesulfonyl chloride produces 2-[2-(benzyl ethoxy)ethoxy]ethyl-4-methylbenzenesulfonate, while the reaction with sodium azide yields 2-[2-(azidoethoxy)ethoxy]ethyl-4-methylbenzenesulfonate .
Scientific Research Applications
2-[2-(2-Benzylaminoethoxy)ethoxy]ethanol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a linker in the synthesis of protein degradation targeting chimeras (PROTACs), which are used to study protein-protein interactions and cellular processes . In industry, it is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(2-Benzylaminoethoxy)ethoxy]ethanol involves its interaction with specific molecular targets and pathways. As a PROTAC linker, it facilitates the formation of a ternary complex between a target protein, an E3 ubiquitin ligase, and the PROTAC molecule. This complex leads to the ubiquitination and subsequent degradation of the target protein by the proteasome . The specific molecular targets and pathways involved depend on the structure of the PROTAC molecule and the target protein.
Comparison with Similar Compounds
2-[2-(2-Benzylaminoethoxy)ethoxy]ethanol can be compared with other similar compounds, such as 2-[2-(2-Aminoethoxy)ethoxy]ethanol and 2-[2-(Diethylamino)ethoxy]ethanol . These compounds share similar structural features but differ in their functional groups and properties. For example, 2-[2-(2-Aminoethoxy)ethoxy]ethanol has an amino group instead of a benzylamino group, which affects its reactivity and applications . Similarly, 2-[2-(Diethylamino)ethoxy]ethanol has a diethylamino group, which imparts different chemical and physical properties
Properties
IUPAC Name |
2-[2-[2-(benzylamino)ethoxy]ethoxy]ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c15-7-9-17-11-10-16-8-6-14-12-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTWSYTYYOPMHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCOCCOCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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